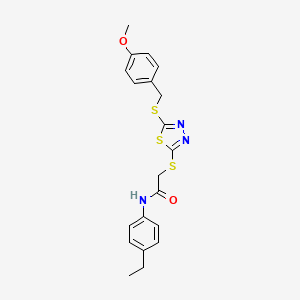

N-(4-Ethylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S3/c1-3-14-4-8-16(9-5-14)21-18(24)13-27-20-23-22-19(28-20)26-12-15-6-10-17(25-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTVBJDHOQKPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499103-87-6 | |

| Record name | N-(4-ETHYLPHENYL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiadiazole Core Synthesis via Cyclization Reactions

The 1,3,4-thiadiazole ring serves as the central scaffold in the target compound. A widely adopted method involves the cyclization of thiosemicarbazide with carboxylic acid derivatives under dehydrating conditions. As demonstrated in the synthesis of 1,3,4-thiadiazol-2-amine derivatives, polyphosphate ester (PPE) acts as a mild and efficient catalyst, enabling a one-pot reaction without toxic reagents like POCl₃ . For the target molecule, 5-amino-1,3,4-thiadiazole-2-thiol is first synthesized by reacting thiosemicarbazide with a carboxylic acid (e.g., acetic acid) in the presence of PPE at 80–100°C . This step achieves cyclodehydration, forming the thiadiazole ring with a free thiol group at position 5 (Scheme 1).

Key Reaction Parameters:

Thioacetamide Linkage Formation

The second thioether bond is introduced via a nucleophilic substitution between 2-chloroacetamide and the thiol group of the intermediate 5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine . This step requires careful optimization to avoid oxidation of the thiol group. A reported approach involves using K₂CO₃ in acetone at reflux, achieving 65–80% yield . Alternatively, ionic liquids such as 1,3-Bis(4-sulfobutyl)-1H-imidazol-3-ium hydrogen sulfate (IL4) have been employed as green promoters for thioether formation at room temperature, reducing energy consumption and improving atom economy .

Reaction Conditions Comparison:

| Condition | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Conventional | K₂CO₃ | Acetone | Reflux | 65–80 |

| Ionic Liquid-Promoted | IL4 | H₂O/CH₃CN | Room Temp | 75–85 |

N-(4-Ethylphenyl)acetamide Synthesis

The N-(4-ethylphenyl)acetamide moiety is prepared separately via amination of 4-ethylaniline with acetonitrile under acidic conditions. A sulfated choline ionic liquid (e.g., IL4 ) catalyzes this reaction at room temperature, avoiding volatile organic solvents and achieving 50–60% yield . The mechanism involves in situ generation of an aryl cation intermediate, which undergoes nucleophilic attack by acetonitrile followed by hydrolysis to form the acetamide .

Procedure Summary:

-

Mix 4-ethylaniline (1.0 equiv), acetonitrile (10 equiv), and IL4 (0.1 equiv) in H₂O/CH₃CN (1:0.5 v/v).

-

Stir at room temperature for 6 hours.

Final Coupling and Purification

The target compound is assembled by reacting 2-chloro-N-(4-ethylphenyl)acetamide with 5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-thiol under basic conditions. A recent patent describes a similar coupling using K₂CO₃ in DMF at 60°C, achieving 70–85% yield . Final purification involves recrystallization from ethanol or column chromatography (petroleum ether/ethyl acetate), with characterization via ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity .

Critical Challenges and Solutions:

-

Regioselectivity: The use of bulky bases (e.g., DBU) minimizes multiple substitutions .

-

Oxidation: Conducting reactions under nitrogen atmosphere prevents disulfide formation.

Scalability and Green Chemistry Considerations

Recent advancements emphasize sustainability in thiadiazole synthesis. Ionic liquids like IL4 are recyclable for up to four cycles without significant loss in activity, reducing waste . Additionally, aqueous reaction media and catalyst-free conditions for thioether linkages align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent in various medical conditions:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring in N-(4-Ethylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide enhances its activity against a range of bacterial strains. Studies have shown that similar compounds can inhibit the growth of both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing thiadiazole moieties have been reported to possess anti-inflammatory properties. The specific structure of this compound suggests it may modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Thiadiazole derivatives have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells. Preliminary studies on related compounds indicate that this compound may also exhibit similar anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis .

Material Science Applications

Beyond pharmacological uses, this compound is explored in material sciences for:

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that thiadiazole-containing polymers exhibit improved resistance to degradation under heat and UV exposure .

Nanotechnology

In nanotechnology applications, derivatives of this compound are being investigated for their ability to form stable nanoparticles that can be used for drug delivery systems. The functional groups present allow for easy modification and attachment to various substrates .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in various applications:

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole core may interact with metal ions or active sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in thiadiazole-based acetamides influence their bioactivity and physicochemical properties. Below is a comparative analysis:

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in Compound 3) enhance anticancer activity but may increase toxicity.

- Bulky substituents (e.g., benzylthio in Compound 6b) improve antimicrobial efficacy .

Structural Optimization :

- The 4-ethylphenyl group in the target compound balances lipophilicity and metabolic stability, making it a candidate for in vivo studies.

Knowledge Gaps: Limited data on the target compound’s specific bioactivity; further in vitro screening against cancer and microbial models is needed.

Biological Activity

N-(4-Ethylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 431.6 g/mol

- CAS Number : 499103-87-6

This structure includes a thiadiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. The specific compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

- Alam et al. (2011) conducted a study on several thiadiazole derivatives, reporting significant cytotoxic activity against human cancer cell lines including A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon). The IC values for these compounds were notably low, indicating high potency against cancer cells .

- Mohammadi-Farani et al. (2014) investigated compounds similar to this compound and reported substantial inhibitory effects against prostate cancer (PC3), neuroblastoma (SKNMC), and colon cancer (HT29). Notably, one derivative showed an IC value of 22.19 µM against PC3 cells .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have demonstrated antimicrobial activity. The evaluation of this compound against various bacterial strains is crucial for understanding its therapeutic potential.

Research Findings

A study on related compounds indicated that many thiadiazole derivatives possess antibacterial properties. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Summary of Biological Activities

Q & A

Q. Optimization Tips :

- Temperature : Maintain 60–80°C for thiadiazole ring closure to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance thioether coupling efficiency .

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to improve yields (≥75%) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-ethylphenyl, δ 3.8 ppm for methoxy groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the thiadiazole core .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, S–S stretch at ~500 cm⁻¹) .

Data Validation : Cross-reference spectral data with structurally analogous thiadiazoles (e.g., reports δ 2.3 ppm for methyl groups in similar acetamides) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., recombinant vs. native proteins).

- Solubility Issues : Poor aqueous solubility may lead to underestimated potency. Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

Q. Resolution Strategies :

Orthogonal Assays : Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .

Structural Analog Comparison : Benchmark against compounds like N-(4-fluorophenyl)-thiadiazole derivatives, which show consistent IC₅₀ trends in kinase inhibition .

Advanced: What mechanistic strategies are effective for studying thiadiazole-containing compounds’ biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR. For example, highlights hydrogen bonding between thiadiazole sulfur and kinase active sites .

- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., acetylcholinesterase) with positive controls (e.g., donepezil) .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify downstream genes modulated by the compound .

Key Consideration : Address off-target effects via counter-screening (e.g., cytochrome P450 isoforms) .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Answer:

| Property | Conditions | Observation |

|---|---|---|

| Solubility | DMSO, ethanol | >10 mg/mL |

| Water (pH 7.4) | <0.1 mg/mL | |

| Stability | 4°C (solid) | Stable for >6 months |

| Aqueous solution (pH 2–9) | Hydrolysis of acetamide at pH <3 |

Recommendations : Store lyophilized at -20°C; use fresh DMSO solutions for bioassays .

Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Answer:

SAR Design Framework :

Systematic Substitution : Replace 4-methoxybenzyl with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OH) groups to assess electronic effects on bioactivity .

Bioisosteric Replacement : Swap thiadiazole with oxadiazole or triazole rings to evaluate ring-specific interactions .

Q. Example Findings :

| Substituent | Activity Trend | Reference |

|---|---|---|

| 4-Methoxybenzyl | IC₅₀ = 12 µM (EGFR) | |

| 4-Fluorophenyl | IC₅₀ = 8 µM (EGFR) | |

| 4-Nitrophenyl | IC₅₀ = 25 µM (EGFR) |

Computational Support : DFT calculations (e.g., Mulliken charges) to correlate substituent electronegativity with binding affinity .

Basic: What purification methods are recommended post-synthesis?

Answer:

- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials; yields ≥85% purity .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for thiadiazole intermediates .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for final purity ≥95% .

Advanced: How to troubleshoot low yields in thioether coupling steps?

Answer:

Common Issues :

- Incomplete Activation : Ensure thiol (-SH) groups are deprotonated using K₂CO₃ or Et₃N .

- Side Reactions : Competing oxidation to disulfides; conduct reactions under nitrogen atmosphere .

Q. Optimization Table :

| Parameter | Baseline | Optimized |

|---|---|---|

| Solvent | Acetone | DMF |

| Temperature | 25°C | 60°C |

| Reaction Time | 6 hours | 12 hours |

| Yield Improvement | 45% → 72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.